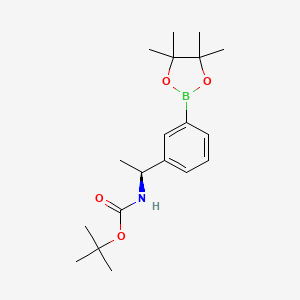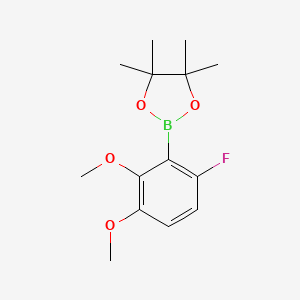
1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene is an organic compound that features a bromomethyl group attached to a cyclopropane ring, which is further connected to a fluorobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the reaction of cyclopropylmethyl ketone with bromine in the presence of a base such as triethylamine (Et3N). This reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes further bromination to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding cyclopropylmethyl-4-fluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include 1-(Hydroxy(cyclopropyl)methyl)-4-fluorobenzene, 1-(Cyano(cyclopropyl)methyl)-4-fluorobenzene, and various amine derivatives.
Oxidation: Products include 1-(Cyclopropylmethyl)benzene-4-carboxylic acid and related ketones.
Reduction: The major product is cyclopropylmethyl-4-fluorobenzene.
Applications De Recherche Scientifique
1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene exerts its effects involves the interaction of its bromomethyl and fluorobenzene groups with molecular targets. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on enzymes or receptors. The fluorobenzene ring can participate in π-π stacking interactions, enhancing the binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromo(cyclopropyl)methyl)benzene: Lacks the fluorine atom, resulting in different reactivity and binding properties.
1-(Bromo(cyclopropyl)methyl)-4-chlorobenzene: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological activity.
1-(Bromo(cyclopropyl)methyl)-4-methylbenzene: The presence of a methyl group instead of fluorine affects its steric and electronic properties.
Uniqueness
1-(Bromo(cyclopropyl)methyl)-4-fluorobenzene is unique due to the presence of both a bromomethyl group and a fluorobenzene ring. This combination imparts distinct reactivity and binding characteristics, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C10H10BrF |
|---|---|
Poids moléculaire |
229.09 g/mol |
Nom IUPAC |
1-[bromo(cyclopropyl)methyl]-4-fluorobenzene |
InChI |
InChI=1S/C10H10BrF/c11-10(7-1-2-7)8-3-5-9(12)6-4-8/h3-7,10H,1-2H2 |
Clé InChI |
LHLGWDHQKYXADM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=CC=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)


![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)


![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)


![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)
